molecular formula C11H15ClN2O2 B12514352 N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea CAS No. 803729-83-1

N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea

Cat. No.: B12514352
CAS No.: 803729-83-1
M. Wt: 242.70 g/mol
InChI Key: QTCMXAKUFGOOJK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is 1-(2-chloroethyl)-3-[3-(2-hydroxyethyl)phenyl]urea . This nomenclature reflects the presence of a 2-chloroethyl group attached to one nitrogen atom of the urea moiety and a 3-(2-hydroxyethyl)phenyl group attached to the other nitrogen atom. The numbering prioritizes the urea backbone, with substituents described in alphabetical order.

The CAS Registry Number for N-(2-chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea is 71479-93-1 , as identified in structurally related urea derivatives. However, this CAS number specifically corresponds to 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea , a simpler analog lacking the phenyl group. The exact CAS registry entry for the phenyl-containing compound remains unspecified in available literature, though it is referred to as Compound 1c in pharmacological studies.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₁₁H₁₄ClN₂O₂ , derived from its structural components:

  • Phenyl ring with 3-(2-hydroxyethyl) substituent : C₆H₅–CH₂CH₂OH → C₈H₉O
  • Urea backbone : CON₂H₂
  • 2-Chloroethyl group : Cl–CH₂CH₂–

Molecular weight calculation :

  • Carbon (C): 12.01 × 11 = 132.11
  • Hydrogen (H): 1.01 × 14 = 14.14
  • Chlorine (Cl): 35.45 × 1 = 35.45
  • Nitrogen (N): 14.01 × 2 = 28.02
  • Oxygen (O): 16.00 × 2 = 32.00
    Total molecular weight : 132.11 + 14.14 + 35.45 + 28.02 + 32.00 = 241.72 g/mol

This aligns with the molecular weights of analogous CEU derivatives reported in pharmacological studies.

Structural Elucidation Through SMILES Notation and 2D/3D Representations

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is ClCCNC(=O)Nc1cccc(c1)CCO , which encodes:

  • ClCC : 2-chloroethyl group
  • NC(=O)N : Urea backbone
  • c1cccc(c1)CCO : 3-(2-hydroxyethyl)phenyl group

2D structural representation :

Cl-CH₂-CH₂-NH-C(=O)-NH-(C₆H₄-3-CH₂-CH₂-OH)  

3D conformational features :

  • The phenyl ring and urea group adopt a near-planar configuration, stabilized by resonance.
  • The 2-hydroxyethyl side chain exhibits rotational flexibility around the C–C bond, allowing for multiple conformers.
  • Intramolecular hydrogen bonding may occur between the urea’s carbonyl oxygen and the hydroxyl group of the ethyl chain.

X-ray crystallography data for this specific compound are unavailable, but analogous CEUs show intermolecular hydrogen bonding networks involving urea groups and hydroxyl substituents.

Comparative Analysis with Structural Analogs from Urea Derivatives

This compound shares structural motifs with other biologically active urea derivatives (Table 1).

Table 1: Structural comparison with selected urea analogs

Compound Name Molecular Formula Key Structural Features Biological Activity
This compound C₁₁H₁₄ClN₂O₂ 3-(2-hydroxyethyl)phenyl, 2-chloroethyl Microtubule disruption
1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea C₅H₁₁ClN₂O₂ No phenyl ring, shorter alkyl chains Not reported
N-[3-(Trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)urea C₁₆H₁₅F₃N₂O₃ Trifluoromethoxy phenyl, hydroxyethyl Unknown
N-(4-tert-Butylphenyl)-N'-(2-chloroethyl)urea C₁₃H₁₉ClN₂O Hydrophobic tert-butyl group Anticancer (GI₅₀ = 250 nM)

Key structural distinctions :

  • Hydrophilic vs. hydrophobic substituents : Unlike analogs with tert-butyl groups, the hydroxyethyl moiety enhances hydrophilicity, potentially improving solubility and biodistribution.
  • Chain length effects : Compared to CEUs with longer hydroxyalkyl chains (e.g., 5-hydroxyhexyl), the shorter hydroxyethyl group may reduce steric hindrance while maintaining hydrogen-bonding capacity.
  • Electronic effects : The electron-donating hydroxyethyl group contrasts with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) in other derivatives, influencing urea’s hydrogen-bonding potential and reactivity.

These structural variations correlate with differences in biological activity. For instance, CEUs with hydroxyethyl groups exhibit GI₅₀ values in the nanomolar range against HT-29 colon carcinoma cells, outperforming hydrophobic analogs by an order of magnitude.

Properties

CAS No.

803729-83-1

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[3-(2-hydroxyethyl)phenyl]urea

InChI

InChI=1S/C11H15ClN2O2/c12-5-6-13-11(16)14-10-3-1-2-9(8-10)4-7-15/h1-3,8,15H,4-7H2,(H2,13,14,16)

InChI Key

QTCMXAKUFGOOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCCl)CCO

Origin of Product

United States

Biological Activity

N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea, a compound with significant biological activity, has been the subject of various studies due to its potential therapeutic effects, particularly in oncology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and implications in medical research.

The compound features both chloroethyl and hydroxyethyl groups, which contribute to its unique reactivity profile. The chloroethyl moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and structure. This interaction is crucial for its activity as an antitumor agent.

The hydroxyethyl group enhances the compound's solubility and may facilitate hydrogen bonding interactions with biological macromolecules, further influencing its biological activity.

Antitumor Effects

Research indicates that derivatives of this compound exhibit significant antitumor properties. In a study involving several human tumor cell lines, compounds derived from this urea were shown to inhibit cell growth at micromolar concentrations. Specifically, the compounds acted as antimitotics by interfering with the microtubule dynamics within cells, leading to cell cycle arrest in the G2/M phase .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism
2aMDA-MB-2315.0Antimitotic
3aB16F04.8Antimitotic
3bA5496.1Antimitotic

Interaction with β-Tubulin

The interaction of this compound with β-tubulin is particularly noteworthy. Studies have demonstrated that this compound binds covalently to β-tubulin near the colchicine-binding site, which is critical for microtubule stability. The modification of specific residues, such as Glu198, has been linked to alterations in microtubule dynamics and stability, thereby enhancing its potential as an anticancer agent .

Toxicity and Genotoxicity

While the antitumor activity is promising, the toxicity profile of this compound must be considered. Comparative studies have shown that while some derivatives exhibit low therapeutic activity, they can also demonstrate high mutagenicity and carcinogenicity. For instance, one study revealed that certain analogs induced significantly higher rates of DNA damage compared to others, highlighting the dual nature of their biological effects .

Table 2: Toxicological Profile

CompoundDNA Damage (Single-Strand Breaks)MutagenicityTherapeutic Index
Compound IHigh (14-fold increase)HighLow
Compound IIIModerateModerateModerate

Case Studies

  • Study on Antimitotic Activity : A series of experiments confirmed that various derivatives of this compound effectively inhibited cell proliferation in multiple cancer cell lines through their action on microtubules .
  • Genotoxicity Assessment : A comparative analysis between different chloroethylnitrosoureas indicated that while some compounds exhibited lower antitumor efficacy, they also presented lower toxicity profiles, suggesting a need for careful evaluation in therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Differences

Mechanisms of Action

Table 2: Mechanistic Comparison

Compound Mechanism Key Findings
CEUs β-tubulin alkylation at Cys239 → microtubule depolymerization Resistance observed in CHO cells with mutated tubulin (IC50 increase ~2×) .
BCNU DNA interstrand cross-links via chloroethylation → replication arrest Cross-link formation correlates with therapeutic efficacy .
Hydroxylated CEUs Metabolic dealkylation → glucuronidation (e.g., tBCEU → hydroxylated metabolites) Avoids DNA damage, explaining reduced genotoxicity vs. nitrosoureas .
  • CEUs vs. Nitrosoureas:
    • CEUs avoid O⁶-methylguanine repair mechanisms (common in nitrosourea resistance) by targeting tubulin .
    • Nitrosoureas induce DNA single-strand breaks (SSBs) and cross-links; hydroxylation shifts damage toward SSBs, reducing efficacy but increasing mutagenicity .

Pharmacokinetics and Metabolism

CEUs:

  • Rapid metabolism via cytochrome P450-mediated hydroxylation (e.g., tBCEU’s tert-butyl → hydroxybutyl) followed by glucuronidation .
  • Tissue distribution includes the brain, suggesting blood-brain barrier penetration .

Nitrosoureas:

  • Microsomal metabolism converts BCNU to 1,3-bis(2-chloroethyl)urea, enhancing chemical stability .
  • DNA adducts (e.g., 7-alkylguanines) are excised by glycosylases, influencing resistance .

Preparation Methods

Synthetic Pathways

Intermediate Synthesis: 3-(2-Hydroxyethyl)aniline

The phenylurea scaffold requires 3-(2-hydroxyethyl)aniline as a key intermediate. Two primary routes are documented:

  • Nitro Reduction : 3-Nitrophenethyl alcohol undergoes catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) to yield 3-(2-hydroxyethyl)aniline.
  • Alkylation : Direct alkylation of 3-aminophenol with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃).
Table 1: Comparison of 3-(2-Hydroxyethyl)aniline Synthesis Methods
Method Conditions Yield (%) Purity (%) Reference
Nitro Reduction H₂ (1 atm), Pd/C, EtOH, 25°C 85 98
Alkylation 3-aminophenol, 2-chloroethanol, K₂CO₃, DMF, 80°C 72 95

Urea Bond Formation

The urea moiety is constructed using phosgene alternatives to enhance safety.

Carbonyldiimidazole (CDI) Method
  • Activation : 3-(2-hydroxyethyl)aniline reacts with CDI in anhydrous THF at 0–5°C to form an imidazolide intermediate.
  • Coupling : Addition of N-(2-chloroethyl)amine hydrochloride and triethylamine (TEA) at 25°C yields the target urea.

Reaction Scheme :
$$
\text{3-(2-Hydroxyethyl)aniline} + \text{CDI} \rightarrow \text{Imidazolide} \xrightarrow{\text{N-(2-chloroethyl)amine}} \text{Target Urea}
$$

Triphosgene Method

Triphosgene (BTC) serves as a safer phosgene substitute:

  • Isocyanate Formation : 3-(2-hydroxyethyl)aniline reacts with BTC in dichloromethane (DCM) at −10°C.
  • Quenching : N-(2-chloroethyl)amine is added, followed by TEA to neutralize HCl.

Key Parameters :

  • Molar ratio (aniline:BTC:amine) = 1:0.33:1.1.
  • Temperature: −10°C to 25°C to minimize side reactions.
Table 2: Urea Bond Formation Optimization
Method Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
CDI THF 25 6 78 99
Triphosgene DCM −10 → 25 8 82 97

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted amines.
  • Column Chromatography : Silica gel (eluent: DCM/MeOH 95:5) isolates the product.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.35–7.10 (m, 4H, Ar-H), 4.75 (t, 1H, OH), 3.62 (q, 2H, CH₂Cl), 3.45 (t, 2H, CH₂OH).
  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30).

Challenges and Mitigation Strategies

Side Reactions

  • Symmetrical Urea Formation : Controlled stoichiometry (amine excess) and stepwise addition minimize this.
  • Hydroxyethyl Oxidation : Use of inert atmosphere (N₂/Ar) prevents oxidation during synthesis.

Scalability

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for large-scale production.

Q & A

Q. What are the established synthetic routes for N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves reacting 2-chloroethyl isocyanate with 3-(2-hydroxyethyl)aniline in inert solvents (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Optimization focuses on solvent polarity, temperature control (60–80°C), and stoichiometric ratios (1:1.1 molar excess of amine) to improve yields (>75%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 283.08).
  • NMR : 1^1H NMR (DMSO-d6) identifies key protons: δ 8.2 (urea NH), δ 7.4–6.8 (aromatic protons), δ 3.6 (hydroxyethyl CH2), δ 3.4 (chloroethyl CH2) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

Q. What preliminary biological assays are used to evaluate its antiproliferative activity?

  • Methodological Answer :
  • Cell Viability : MTT assays on cancer cell lines (e.g., MDA-MB-231, HT-1080) at 1–100 μM concentrations for 48–72 hours.
  • IC50 Determination : Dose-response curves (GraphPad Prism) quantify potency. CEU analogs typically show IC50 values of 1–10 μM .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound disrupts microtubule dynamics?

  • Methodological Answer : CEUs covalently alkylate β-tubulin at Glu198 near the colchicine-binding site (C-BS), confirmed via:
  • Mass Spectrometry : LC-MS/MS identifies adducts (e.g., +114 Da from HPCEU alkylation) .
  • Immunofluorescence : Post-treatment microtubule depolymerization in B16F0 cells (anti-α-tubulin staining) .
  • Acetylation Assays : Reduced α-tubulin Lys40 acetylation (Western blot) indicates destabilized microtubules .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence SAR for antimitotic activity?

  • Methodological Answer : Systematic SAR studies reveal:
  • Halogenation : A 4-iodo substituent (ICEU) enhances cytotoxicity (IC50 ~1 μM vs. 10 μM for unsubstituted CEUs) by improving C-BS affinity .
  • Hydrophobic Chains : 5-Hydroxypentyl (HPCEU) or 4-methoxystyryl (4ZCombCEU) groups increase membrane permeability (logP >3) and in vivo efficacy .
  • Urea Linkage : Replacing urea with imidazolidinone (IMZ) boosts potency (nanomolar IC50) via bioisosteric mimicry of colchicine’s trimethoxyphenyl group .

Q. What analytical techniques validate covalent binding to β-tubulin in cellular models?

  • Methodological Answer :
  • Click Chemistry : Alkynyl-CEU analogs + biotin-azide probes enable streptavidin pull-downs (SDS-PAGE/Western blot) .
  • Crystallography : Co-crystallization with β-tubulin (PDB ID) maps alkylation sites (e.g., Glu198) .
  • Mutagenesis : E198G β-tubulin mutants (CRISPR/Cas9) show resistance to CEU-induced depolymerization .

Q. How is metabolic stability assessed to prioritize compounds for in vivo studies?

  • Methodological Answer :
  • Microsomal Assays : Incubation with liver microsomes (human/mouse) + NADPH. LC-MS quantifies parent compound degradation (t1/2 >60 min preferred) .
  • CYP Inhibition : Fluorescence-based assays (CYP3A4/2D6) screen for off-target effects .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50 values for CEU analogs: How to reconcile variability?

  • Resolution :
  • Cell Line Variability : MDA-MB-231 (high βIII-tubulin) vs. HT-1080 (low βIII) yield 10-fold differences. Normalize to tubulin isotype expression (qPCR) .
  • Assay Conditions : Serum-free vs. 10% FBS media alter drug uptake. Standardize protocols (e.g., 24-hour serum starvation pre-treatment) .

Q. Conflicting data on CEU toxicity: Are CEUs selective alkylators or non-specific DNA damagers?

  • Resolution :
  • Comet Assays : No DNA strand breaks detected for HPCEU vs. positive control (H2O2) .
  • Glutathione Depletion : CEUs do not deplete GSH (Ellman’s assay), confirming tubulin-specific alkylation .

Methodological Best Practices

Q. How to design a robust protocol for assessing covalent binding kinetics?

  • Stepwise Approach :

Pre-incubation : Treat purified β-tubulin (1 μM) with CEU (10 μM) in PBS (pH 7.4, 37°C).

Quenching : Add iodoacetamide (10 mM) to block free thiols.

Digestion : Trypsin/Lys-C digestion + LC-MS/MS (Orbitrap) identifies alkylated peptides .

Kinetics : Plot pseudo-first-order rates (kobs) vs. CEU concentration to calculate kon .

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